(4-Chloro-2,5-dimethylphenyl)boronic acid
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Overview
Description
(4-Chloro-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-2,5-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of complex organic compounds from simpler precursors .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be affected by the presence of other functional groups and the reaction conditions, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,5-dimethylphenyl)boronic acid typically involves the reaction of 4-chloro-2,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediates .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2,5-dimethylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
(4-Chloro-2,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and potentially less reactive in certain reactions.
4-Bromo-2,5-dimethylphenylboronic Acid: Similar structure but with a bromine substituent instead of chlorine, which can affect its reactivity and selectivity in coupling reactions.
2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can influence its electronic properties and reactivity.
Uniqueness: (4-Chloro-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects that can enhance its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJIFQMIFNDDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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